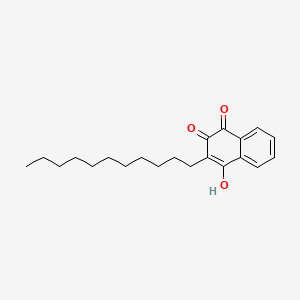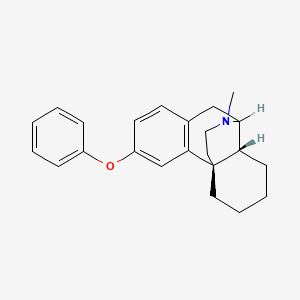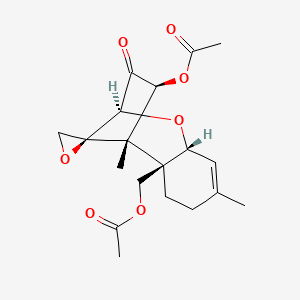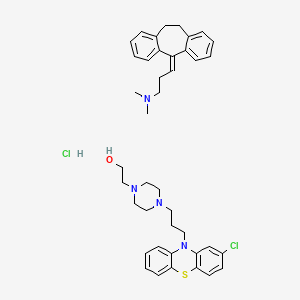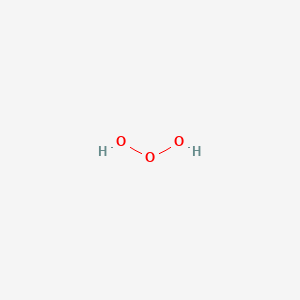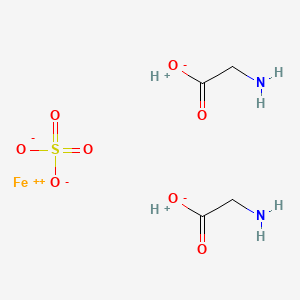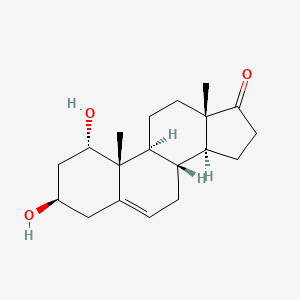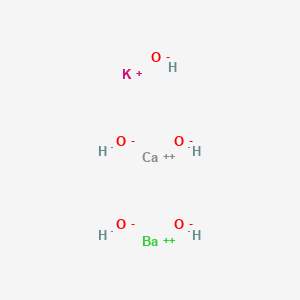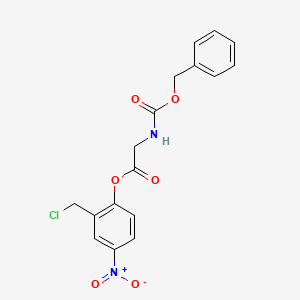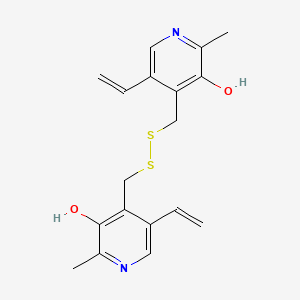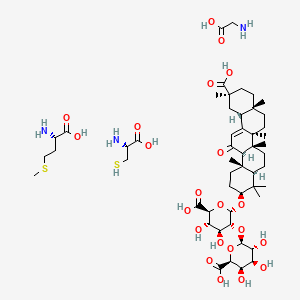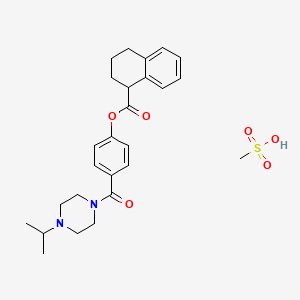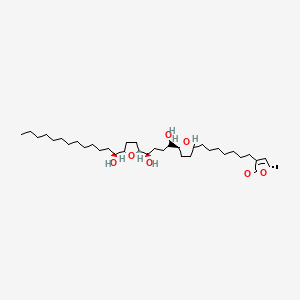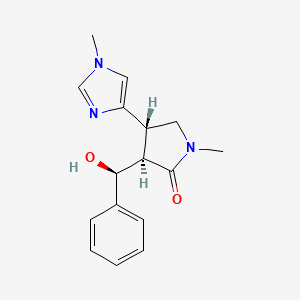
Cynometrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cynometrine is a member of imidazoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cynometrine, a γ-lactam based alkaloid found in Cynometra hankei, has been synthesized from 1-methyl-imidazole-4-carboxaldehyde. The key synthesis step involves a regio-, stereo-, and chemoselective 1,3-dipolar cycloaddition of a dithiolane-fused azomethine ylide (Fishwick, Foster, & Carr, 1996).
Biological and Medicinal Applications
Ethnomedicine and Secondary Metabolites :
- The genus Cynometra, including compounds like cynometrine, is recognized for its use in traditional medicine and as a source of secondary metabolites like flavonoids and terpenoids. These compounds have potential health benefits, including antioxidant, antimicrobial, and anti-inflammatory activities (Sabiha et al., 2022).
Chemical Isolation and Identification :
- Alkaloids including cynometrine have been isolated from Cynometra hankei, with their structures elucidated through chemical and spectral data. This research aids in understanding the chemical diversity and potential applications of these compounds (Waterman & Faulkner, 1981).
Impact on Human Health
- While specific studies directly focusing on cynometrine's impact on human health are limited, research on similar compounds in the Cynometra genus indicates potential health benefits. However, further experimental studies are necessary to fully understand and utilize these compounds for pharmaceutical applications (Sabiha et al., 2022).
Propiedades
Nombre del producto |
Cynometrine |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1 |
Clave InChI |
UJMVRXMFOYOOMI-NWANDNLSSA-N |
SMILES isomérico |
CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C |
SMILES canónico |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



